molecular formula C22H19FN4O2 B2873160 N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261015-68-2

N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2873160
CAS RN: 1261015-68-2
M. Wt: 390.418
InChI Key: LWQFEHHEYOVDIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study explored pyrazole-acetamide derivatives, focusing on their use in synthesizing coordination complexes and evaluating their antioxidant activity. These complexes, which included different acetamide derivatives, showed significant antioxidant activities when tested with various methods, indicating potential applications in antioxidant research (Chkirate et al., 2019).

Radiosynthesis for PET Imaging

Another research focused on the radiosynthesis of specific acetamide derivatives for use in positron emission tomography (PET) imaging. The study synthesized and characterized a tosyloxy derivative as a precursor for labeling with fluorine-18, highlighting its utility in in vivo imaging and PET applications (Dollé et al., 2008).

Pharmacological Potential in Cancer and Inflammation

Research on oxadiazole and pyrazole novel derivatives, including their docking against targets like epidermal growth factor receptor (EGFR), revealed their pharmacological potential. These compounds showed binding and moderate inhibitory effects in assays, indicating their potential use in cancer and inflammation research (Faheem, 2018).

Antimicrobial Properties

A study synthesized a series of acetamide derivatives to assess their antimicrobial properties. The presence of fluorine atoms in these compounds enhanced their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Parikh & Joshi, 2014).

Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl) acetamide revealed significant anti-inflammatory activities in certain compounds. This indicates their potential use in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including certain acetamide derivatives, showed an antipsychotic-like profile in animal behavioral tests. These compounds did not interact with dopamine receptors, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).

Antimicrobial and Hemolytic Activity

A study on 1,3,4-oxadiazole compounds, including certain acetamide derivatives, assessed their antimicrobial and hemolytic activity. This research contributes to understanding the antimicrobial properties of these compounds and their potential therapeutic applications (Gul et al., 2017).

Insecticidal Assessment

Research on novel heterocycles incorporating thiadiazole moiety, including certain acetamide derivatives, evaluated their insecticidal properties against the cotton leafworm. This suggests potential applications in agricultural pest control (Fadda et al., 2017).

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on how it interacts with biological systems. This could involve binding to specific proteins or other molecules, altering cellular processes, etc .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could involve further studies to better understand its properties, development of synthesis methods, exploration of its potential uses, etc .

properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-15-6-3-4-7-18(15)24-20(28)14-27-13-5-8-19(27)22-25-21(26-29-22)16-9-11-17(23)12-10-16/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQFEHHEYOVDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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